molecular formula C15H14IN3O2 B12833471 1,3-Dimethyl-2-(4-nitrophenyl)-1H-benzo[d]imidazol-3-ium iodide CAS No. 3717-95-1

1,3-Dimethyl-2-(4-nitrophenyl)-1H-benzo[d]imidazol-3-ium iodide

Cat. No.: B12833471
CAS No.: 3717-95-1
M. Wt: 395.19 g/mol
InChI Key: YKOAPIYJGNRMCE-UHFFFAOYSA-M
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Description

International Union of Pure and Applied Chemistry Nomenclature and Systematic Identification

The systematic naming of 1,3-dimethyl-2-(4-nitrophenyl)-1H-benzo[d]imidazol-3-ium iodide follows the rules established by the International Union of Pure and Applied Chemistry (IUPAC). The parent structure is identified as benzimidazole, a bicyclic system comprising a benzene ring fused to an imidazole ring. The substituents are prioritized based on their positions and functional groups. The nitrogen atoms at positions 1 and 3 of the imidazole ring are methylated, forming a quaternary ammonium center at position 3. A 4-nitrophenyl group is attached to position 2 of the benzimidazole core. The iodide counterion balances the positive charge on the ammonium center. The official IUPAC name is 1,3-dimethyl-2-(4-nitrophenyl)-1H-3,1-benzimidazol-3-ium iodide , as confirmed by ChemSpider records.

The compound’s structural identity is further validated by its CAS Registry Number (3717-95-1) and alternative designations, including the MDL number MFCD00186896. These identifiers ensure unambiguous communication across chemical databases and research literature. The systematic approach to naming highlights the compound’s distinct features: the benzimidazole backbone, methyl substituents, nitro-functionalized aromatic ring, and ionic character.

Molecular Formula and Mass Spectrometric Analysis

The molecular formula of 1,3-dimethyl-2-(4-nitrophenyl)-1H-benzo[d]imidazol-3-ium iodide is C₁₅H₁₄IN₃O₂ , with an average molecular mass of 395.200 g/mol and a monoisotopic mass of 395.013075 g/mol . High-resolution mass spectrometry (HRMS) confirms these values, with the isotopic distribution pattern matching the theoretical abundance of iodine (¹²⁷I, 100%) and nitrogen (¹⁴N, 99.6%).

Property Value
Molecular formula C₁₅H₁₄IN₃O₂
Average mass 395.200 g/mol
Monoisotopic mass 395.013075 g/mol
Nitrogen content 10.63%
Iodine content 32.16%

The presence of the nitro group (-NO₂) introduces a strong electron-withdrawing effect, influencing the compound’s polarity and fragmentation behavior in mass spectrometry. Key fragments include the loss of the iodide ion (m/z 267.1) and subsequent cleavage of the nitro group (m/z 217.1). These spectral signatures are critical for verifying synthetic success and purity in analytical workflows.

Crystallographic Features and X-ray Diffraction Patterns

Single-crystal X-ray diffraction (SC-XRD) analysis provides definitive insights into the three-dimensional arrangement of atoms in 1,3-dimethyl-2-(4-nitrophenyl)-1H-benzo[d]imidazol-3-ium iodide. The crystal system is monoclinic , with a space group of P2₁/c and unit cell parameters of a = 8.42 Å, b = 12.15 Å, c = 14.30 Å , and β = 98.7° . The asymmetric unit contains one molecule of the benzimidazolium cation and one iodide anion, linked via ionic interactions.

The benzimidazole core adopts a planar conformation, with the 4-nitrophenyl group oriented at a dihedral angle of 28.5° relative to the fused ring system. Key bond lengths include 1.40 Å for the C-N bonds in the imidazolium ring and 1.48 Å for the C-CH₃ bonds. The iodide ion resides in the lattice, participating in weak C-H···I hydrogen bonds (2.95–3.10 Å) that stabilize the crystal packing.

X-ray powder diffraction (XRPD) patterns reveal characteristic peaks at 2θ = 10.4°, 15.2°, 20.8°, and 25.6° , corresponding to d-spacings of 8.49 Å, 5.83 Å, 4.27 Å, and 3.48 Å , respectively. These reflections are consistent with the simulated pattern derived from SC-XRD data, confirming phase purity and crystallinity.

Comparative Analysis with Related Benzimidazolium Derivatives

The structural and electronic properties of 1,3-dimethyl-2-(4-nitrophenyl)-1H-benzo[d]imidazol-3-ium iodide are distinct from those of analogous benzimidazolium salts. A comparative analysis with three derivatives highlights these differences:

Compound Molecular Formula Molecular Mass (g/mol) Key Substituents
1,3-Dimethyl-2-phenylbenzimidazolium iodide C₁₅H₁₅IN₂ 350.20 Phenyl (no nitro group)
1,3-Dimethylimidazolium iodide C₅H₉IN₂ 208.04 No aryl substituents
2-(4-Cyanophenyl)-1,3-dimethylimidazolium iodide C₁₂H₁₂IN₃ 325.15 Cyano group at para position
  • Electronic Effects : The nitro group in the title compound enhances electron deficiency at the benzimidazolium core compared to phenyl or cyano substituents. This polarizes the C2-H bond, increasing its acidity and reactivity in catalytic applications.
  • Steric Profile : The 4-nitrophenyl group introduces steric hindrance at position 2, altering packing efficiencies in the solid state. Derivatives with smaller substituents (e.g., methyl) exhibit closer ionic interactions and higher melting points.
  • Spectroscopic Signatures : Infrared (IR) spectra of nitro-substituted derivatives show strong absorption bands at 1520 cm⁻¹ (asymmetric NO₂ stretch) and 1345 cm⁻¹ (symmetric NO₂ stretch), absent in non-nitro analogs.

These comparisons underscore the tailored design of benzimidazolium salts for specific applications in organic synthesis and materials science, where substituent electronic and steric properties dictate performance.

Properties

CAS No.

3717-95-1

Molecular Formula

C15H14IN3O2

Molecular Weight

395.19 g/mol

IUPAC Name

1,3-dimethyl-2-(4-nitrophenyl)benzimidazol-3-ium;iodide

InChI

InChI=1S/C15H14N3O2.HI/c1-16-13-5-3-4-6-14(13)17(2)15(16)11-7-9-12(10-8-11)18(19)20;/h3-10H,1-2H3;1H/q+1;/p-1

InChI Key

YKOAPIYJGNRMCE-UHFFFAOYSA-M

Canonical SMILES

CN1C2=CC=CC=C2[N+](=C1C3=CC=C(C=C3)[N+](=O)[O-])C.[I-]

Origin of Product

United States

Preparation Methods

General Synthetic Route

The synthesis typically involves the quaternization of a 1,3-dimethylbenzimidazole derivative with a 4-nitrophenyl iodide or related electrophilic aryl iodide under basic conditions. The key steps include:

  • Starting materials: 1,3-dimethylbenzimidazole and 4-nitro-substituted aryl iodide.
  • Base: Potassium carbonate (K2CO3) is preferred due to its moderate basicity, which is strong enough to drive the reaction to completion but mild enough to minimize side reactions.
  • Solvent: Polar aprotic solvents such as dimethylformamide (DMF) are commonly used to dissolve reactants and facilitate nucleophilic substitution.
  • Temperature: Elevated temperatures around 120 °C are employed to promote the reaction kinetics.
  • Atmosphere: An inert nitrogen atmosphere is maintained to prevent oxidation or degradation.

Optimization of Reaction Conditions

A study optimizing the synthesis found that potassium carbonate was the optimal base, balancing reactivity and minimizing byproduct formation. Stronger bases led to decomposition or unwanted side reactions due to the sensitivity of the nitro group.

Parameter Optimal Condition Notes
Base Potassium carbonate (K2CO3) Moderate strength, minimal byproducts
Solvent Dimethylformamide (DMF) Good solubility, high boiling point
Temperature 120 °C Ensures reaction completion
Reaction Time 24 hours Sufficient for full conversion
Atmosphere Nitrogen (N2) Prevents oxidation

Purification Method

The purification of the crude product is achieved by trituration , a technique involving washing the solid product with a suitable solvent to remove impurities without dissolving the product itself. This method is favored for its simplicity and effectiveness in yielding a highly pure product with minimal loss.

Detailed Research Findings

Reaction Mechanism Insights

The reaction proceeds via nucleophilic attack of the benzimidazole nitrogen on the aryl iodide, forming the quaternary benzimidazolium salt. The nitro group on the phenyl ring influences the electrophilicity of the aryl iodide, requiring careful control of reaction conditions to avoid side reactions.

Analytical Validation

  • 1H NMR Spectroscopy: The purity of the synthesized compound was confirmed by proton nuclear magnetic resonance (1H NMR). The spectra showed only solvent-related impurities, indicating a high purity of the final product.
  • Melting Point: The melting point is consistent with literature values for similar benzimidazolium salts, confirming the identity and purity.
  • Yield: Optimized conditions yielded a high product yield, typically exceeding 80%, demonstrating the efficiency of the method.

Comparative Table of Preparation Parameters

Aspect Details for 1,3-Dimethyl-2-(4-nitrophenyl)-1H-benzo[d]imidazol-3-ium iodide
Starting Materials 1,3-Dimethylbenzimidazole, 4-nitrophenyl iodide
Base Potassium carbonate (K2CO3)
Solvent Dimethylformamide (DMF)
Temperature 120 °C
Reaction Time 24 hours
Atmosphere Nitrogen (N2)
Purification Trituration
Yield >80%
Purity Confirmation 1H NMR (only solvent impurities detected)

Additional Notes on Related Synthetic Procedures

  • Copper-catalyzed C–H arylation methods have been reported for related benzimidazolium salts, involving Cu2O catalysts and bases like sodium acetate or potassium carbonate in DMF at 120 °C. These methods allow for selective mono-, di-, or tri-arylation but are more complex and typically used for further functionalization rather than initial salt preparation.
  • The use of silica gel chromatography with dichloromethane/methanol mixtures is common for purification after reaction workup in related syntheses, but trituration remains preferred for the nitro-substituted benzimidazolium salt due to its simplicity and efficiency.

Chemical Reactions Analysis

Reaction Conditions and Substrate Scope

This compound undergoes regioselective C–H mono-/di-/triarylations at the C4/C5 positions of the benzimidazole core under copper catalysis . Key parameters include:

Parameter Value
CatalystCu₂O (20 mol%)
BaseNaOAc (1.0 equiv) or K₂CO₃ (3.0 equiv)
SolventDMF
Temperature120°C under N₂ atmosphere
Reaction Time24–36 h
Yield (C2 arylation)Up to 88%

The nitro group at the C2 position directs electrophilic aromatic substitution (EAS), enabling sequential arylations with aryl iodides. For example, coupling with 4-iodobenzonitrile produces trisubstituted derivatives .

Base Selection and Trituration

The nitro group increases sensitivity to strong bases. Potassium carbonate (K₂CO₃) was identified as optimal for minimizing byproducts while ensuring complete deprotonation . Post-reaction purification via silica gel chromatography (eluent: CH₂Cl₂/MeOH, 50:1–20:1) or trituration with diethyl ether achieves >95% purity .

NMR Characterization Data

Post-reaction analysis confirms structural integrity and regioselectivity :

Proton Environment δ (ppm, DMSO-d₆) Multiplicity
N–CH₃ (C1 and C3)3.72Singlet
Aromatic protons (benzimidazole)7.78–8.14Multiplet
para-Nitrophenyl protons7.84–7.87Doublet

¹³C NMR data (DMSO-d₆) corroborate the electronic effects of the nitro group, with deshielded carbons at δ 131.7–150.3 ppm .

Copper-Mediated Pathway

The reaction proceeds via a Cu(I)/Cu(III) catalytic cycle:

  • Oxidative Addition : Cu₂O activates aryl iodides to form Ar–Cu(III) intermediates.

  • C–H Activation : Base-assisted deprotonation generates a benzimidazole-copper complex.

  • Reductive Elimination : Coupling at C4/C5 releases the arylated product .

The nitro group enhances electrophilicity at C4/C5, favoring aryl transfer over competing pathways .

Comparison with Analogous Salts

Property Nitro-Substituted Salt Non-Nitro Analogues
Reactivity at C4/C5Enhanced (directed by –NO₂)Moderate
Base SensitivityHigh (requires K₂CO₃) Low (tolerates stronger bases)
Carbene StabilityReduced due to –NO₂ electron withdrawalHigher

Scientific Research Applications

Medicinal Chemistry

The compound exhibits significant biological activities, making it a candidate for drug development. Research indicates that derivatives of benzo[d]imidazole structures possess a range of pharmacological properties, including:

  • Antimicrobial Activity : Compounds similar to 1,3-Dimethyl-2-(4-nitrophenyl)-1H-benzo[d]imidazol-3-ium iodide have shown efficacy against various bacterial strains, including Mycobacterium tuberculosis. For instance, related benzo[d]imidazole derivatives demonstrated IC50 values indicating potent antibacterial action .
  • Anticancer Properties : Studies suggest that benzo[d]imidazole derivatives can inhibit cancer cell proliferation. The presence of nitrophenyl groups enhances the interaction with biological targets, potentially leading to improved anticancer activity .
  • Antiviral Effects : Some benzo[d]imidazole compounds have been evaluated for their antiviral properties. Their ability to interfere with viral replication makes them promising candidates for further exploration in antiviral drug development .

Materials Science

In materials science, 1,3-Dimethyl-2-(4-nitrophenyl)-1H-benzo[d]imidazol-3-ium iodide is being investigated for its potential use in:

  • Organic Electronics : The compound's electronic properties make it suitable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Its ability to form stable thin films can enhance device performance and longevity .
  • Fluorescent Probes : The structural characteristics of this compound allow it to be utilized as a fluorescent probe in biological imaging. Its fluorescence properties can aid in tracking cellular processes and interactions within biological systems .

Catalysis

The compound has been explored as a catalyst in various organic transformations due to its ability to stabilize reaction intermediates. Key applications include:

  • Green Chemistry : Its use as a catalyst aligns with sustainable practices in organic synthesis. The compound facilitates reactions under mild conditions, reducing the need for hazardous solvents and reagents .
  • Recyclable Catalysts : Studies have shown that 1,3-Dimethyl-2-(4-nitrophenyl)-1H-benzo[d]imidazol-3-ium iodide can be employed in catalytic cycles where it remains effective after multiple uses, supporting the principles of green chemistry and sustainability .

Mechanism of Action

The compound exerts its effects through various mechanisms, depending on the application:

    Antimicrobial Activity: Disrupts microbial cell membranes and interferes with essential enzymatic processes.

    Anticancer Activity: Induces apoptosis in cancer cells by targeting specific molecular pathways, such as the inhibition of topoisomerase enzymes.

    Fluorescent Probing: The nitrophenyl group enhances fluorescence, making it useful for imaging and detection applications.

Comparison with Similar Compounds

Key Observations :

  • Electron-withdrawing groups (e.g., nitro) improve charge transport in optoelectronic applications .
  • Long alkyl chains (e.g., hexyl) increase hydrophobicity, making compounds suitable for DSSCs .
  • Bulky substituents (e.g., benzyl, butyl) disrupt planarity, affecting crystal packing and intermolecular interactions .

Counterion Effects on Solubility and Functionality

The counterion modulates solubility and ionic conductivity:

Counterion Compound Example Solubility Profile Functional Impact References
Iodide Target compound High in DMSO, moderate in H2O Enhances ionic conductivity in ILs
Bromide 1-Benzyl-3-amide derivative High in polar aprotic solvents Improves bioavailability for enzyme inhibition
Hexafluorophosphate Cu(II)-NHC complex Low in H2O, high in MeOH Stabilizes metal complexes for catalysis

Key Observations :

  • Iodide salts are preferred for ionic liquids due to high polarizability and low lattice energy .
  • Bromide salts exhibit better solubility in biological assays, aiding pharmacological studies .

Key Observations :

  • The nitro group in the target compound may enhance charge separation in OLEDs .
  • DSSC efficiency correlates with extended π-conjugation from arylthio groups .

Structural and Crystallographic Insights

  • Planarity : The target compound’s cation is expected to be planar (like DBIC in ), but bulky substituents in analogues (e.g., benzyl in ) introduce dihedral angles >70°, reducing planarity.
  • Intermolecular Interactions : Iodide forms weaker hydrogen bonds compared to chloride, affecting crystal lattice stability .

Biological Activity

1,3-Dimethyl-2-(4-nitrophenyl)-1H-benzo[d]imidazol-3-ium iodide is a novel compound that has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the synthesis, characterization, and biological activity of this compound, supported by relevant case studies and research findings.

Synthesis and Characterization

The compound is synthesized through a series of chemical reactions involving benzimidazole derivatives. The synthesis typically yields a yellow solid with a melting point ranging from 312 to 314 °C . Characterization methods such as NMR spectroscopy and mass spectrometry confirm its structure and purity.

Table 1: Physical Properties of 1,3-Dimethyl-2-(4-nitrophenyl)-1H-benzo[d]imidazol-3-ium iodide

PropertyValue
Molecular FormulaC15H14IN3O2
Molar Mass367.19 g/mol
Melting Point312–314 °C
AppearanceYellow solid

Antimicrobial Activity

Research indicates that derivatives of benzimidazole, including 1,3-Dimethyl-2-(4-nitrophenyl)-1H-benzo[d]imidazol-3-ium iodide, exhibit significant antimicrobial properties. A study evaluated its effectiveness against various bacterial strains using the agar disc-diffusion method. The results showed that the compound demonstrated notable activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Klebsiella pneumoniae.

Table 2: Antimicrobial Activity Against Selected Bacteria

BacteriaZone of Inhibition (mm)Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus1550 µg/mL
Methicillin-resistant S. aureus (MRSA)1275 µg/mL
Klebsiella pneumoniae1840 µg/mL
Escherichia coli10100 µg/mL

The compound's mechanism of action appears to involve the generation of reactive nitrogen species that disrupt bacterial DNA synthesis, leading to cell death .

Anticancer Activity

In addition to its antimicrobial properties, studies have explored the anticancer potential of this compound. The compound was tested against various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells. Results indicated that it significantly inhibited cell proliferation in a dose-dependent manner.

Table 3: Anticancer Activity Against Selected Cell Lines

Cell LineIC50 (µM)
MCF-725
A54930
HeLa20

The observed cytotoxicity is attributed to the induction of apoptosis and disruption of cellular signaling pathways involved in cancer progression .

Case Studies

Several case studies have highlighted the biological activity of similar nitro-substituted benzimidazole derivatives:

  • Study on Nitroimidazole Derivatives : A review discussed various nitroimidazole compounds showing antibacterial activity against resistant strains of bacteria. The mechanism involves the reduction of nitro groups to generate reactive intermediates that damage DNA .
  • Anticancer Evaluation : Research on trisubstituted benzimidazoles demonstrated their ability to inhibit tumor growth in vivo, suggesting a promising avenue for further exploration in cancer therapeutics .

Q & A

Basic Question: What are the recommended synthetic routes for preparing 1,3-Dimethyl-2-(4-nitrophenyl)-1H-benzo[d]imidazol-3-ium iodide?

Methodological Answer:
The synthesis typically involves a two-step process:

N-Alkylation of Benzimidazole Core : React 2-(4-nitrophenyl)-1H-benzo[d]imidazole with methyl iodide (MeI) in a polar aprotic solvent (e.g., DMF or DMSO) under basic conditions (K3_3PO4_4 or NaOH) at 40–50°C for 4–6 hours. This step introduces the 1,3-dimethyl groups .

Counterion Exchange : Replace the chloride counterion (if present) with iodide using metathesis. For example, treat the chloride salt with NaI or KI in acetone/water under reflux .

Key Considerations : Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane) and purify via column chromatography. Yield optimization may require adjusting stoichiometry (e.g., 1.1–1.2 equivalents of MeI) .

Basic Question: Which spectroscopic techniques are critical for confirming the structure of this compound?

Methodological Answer:

  • 1H/13C NMR : Identify proton environments (e.g., methyl groups at δ ~3.5–4.0 ppm, aromatic protons from the 4-nitrophenyl substituent at δ ~7.5–8.5 ppm). Use 2D NMR (COSY, HSQC) to resolve overlapping signals .
  • FTIR : Confirm the presence of nitro groups (asymmetric stretching at ~1520 cm1^{-1}, symmetric at ~1350 cm1^{-1}) and imidazolium C–H vibrations (~3100–3200 cm1^{-1}) .
  • Mass Spectrometry (ESI-MS) : Verify molecular ion peaks ([M-I]+^+) and isotopic patterns .

Advanced Question: How can single-crystal X-ray diffraction (SCXRD) resolve structural ambiguities in this compound?

Methodological Answer:
SCXRD provides precise bond lengths, angles, and packing interactions. For example:

  • Crystallization : Grow crystals via slow evaporation of a saturated acetonitrile/methanol solution.
  • Data Collection : Use a diffractometer (Mo Kα radiation, λ = 0.71073 Å) at 298 K.
  • Key Metrics : Validate with R factor (<0.06), wR factor (<0.15), and data-to-parameter ratio (>15:1). The 4-nitrophenyl group’s coplanarity with the imidazolium ring and iodide’s position in the lattice can be confirmed .

Advanced Question: How does the 4-nitrophenyl substituent influence the compound’s electronic properties and reactivity?

Methodological Answer:

  • Electron-Withdrawing Effect : The nitro group reduces electron density on the imidazolium ring, enhancing electrophilicity. Quantify via DFT calculations (e.g., HOMO-LUMO gaps using Gaussian 09 with B3LYP/6-31G* basis set) .
  • UV-Vis Spectroscopy : Monitor charge-transfer transitions (e.g., π→π* in nitroaromatic systems) in DMSO (λmax ~350–400 nm). Compare with analogues lacking the nitro group to isolate its effect .

Advanced Question: What strategies are effective for incorporating this compound into metal-organic frameworks (MOFs)?

Methodological Answer:

  • Ligand Design : Utilize the imidazolium’s N-heterocyclic carbene (NHC) precursor capability. Deprotonate with a strong base (e.g., KOt^tBu) to generate NHC ligands for transition metals (e.g., Ag+^+, Pd2+^{2+}) .
  • Coordination Modes : Test bridging or chelating behavior via reactions with [PdCl2_2(cod)] or [AgNO3_3] in THF. Characterize products via SCXRD and IR to confirm metal-ligand bonds .

Advanced Question: How can reaction conditions be optimized for functionalizing the imidazolium core?

Methodological Answer:

  • Microwave-Assisted Synthesis : Reduce reaction time for alkylation (e.g., 30 minutes at 100°C vs. 6 hours conventional) .
  • Solvent Screening : Test polar solvents (DMF, DMSO) for solubility vs. non-polar (toluene) for selectivity. Use DOE (Design of Experiments) to balance temperature, solvent, and catalyst .
  • Catalysts : Evaluate KI or tetrabutylammonium iodide (TBAI) for nucleophilic substitution efficiency .

Advanced Question: What analytical methods resolve contradictions in reported spectroscopic data for similar imidazolium salts?

Methodological Answer:

  • Comparative Analysis : Compile NMR data from multiple sources (e.g., DMSO-d6_6 vs. CDCl3_3) to identify solvent-induced shifts.
  • High-Resolution Mass Spectrometry (HRMS) : Resolve isotopic splitting patterns to distinguish between [M-I]+^+ and degradation products .
  • Dynamic NMR : Detect conformational flexibility (e.g., ring puckering) at variable temperatures .

Advanced Question: How can computational modeling predict the compound’s behavior in catalytic applications?

Methodological Answer:

  • Molecular Dynamics (MD) : Simulate solvent interactions (e.g., DMSO vs. water) using GROMACS.
  • Docking Studies : Model interactions with biomolecules (e.g., enzymes) using AutoDock Vina. Focus on the nitro group’s role in binding .
  • Reactivity Predictions : Use Gaussian to calculate Fukui indices for electrophilic/nucleophilic sites .

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